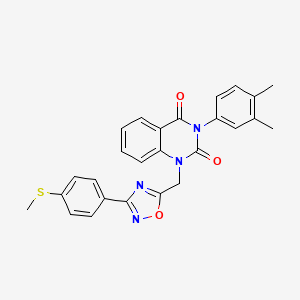

3-(3,4-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3,4-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, an oxadiazole ring, and various substituents such as methyl and methylthio groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the quinazoline core through a cyclization reaction involving anthranilic acid derivatives. The oxadiazole ring can be introduced via a cyclization reaction between a hydrazide and a carboxylic acid derivative. The final step involves the coupling of the quinazoline and oxadiazole intermediates under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Analyse Chemischer Reaktionen

Oxadiazole Formation

The 1,2,4-oxadiazole ring is formed via cyclization of disemicarbazide derivatives with phenyl isocyanate in ethanol under reflux. This reaction produces 1,3-bis((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione intermediates, which are further functionalized to incorporate the methylthio group .

Alkylation and Functionalization

N-alkylation introduces the butyl group at the 3-position of the quinazoline core. This step uses alkyl halides (e.g., ethyl chloroacetate) in DMF with potassium carbonate, ensuring selective alkylation at the nitrogen center. The methylthio-substituted phenyl group is attached via a methyl linkage to the oxadiazole moiety, achieved through nucleophilic substitution or cross-coupling reactions.

Oxadiazole Cyclization

The cyclization mechanism involves nucleophilic attack by the hydrazide nitrogen on the carbonyl carbon of the isocyanate, forming a tetrahedral intermediate. Subsequent elimination of phenyl isocyanate generates the aromatic oxadiazole ring .

Quinazoline Alkylation

The alkylation proceeds via a two-step mechanism: (1) deprotonation of the quinazoline nitrogen by potassium carbonate, (2) nucleophilic substitution with the alkyl halide to form the N-alkylated product.

Reaction Conditions and Reagents

| Reaction Type | Key Reagents | Conditions | Product/Outcome |

|---|---|---|---|

| Quinazoline Alkylation | Ethyl chloroacetate, K₂CO₃ | DMF, RT, 24 h | N-alkylated quinazoline |

| Oxadiazole Cyclization | Phenyl isocyanate | Ethanol, reflux, 12 h | Oxadiazole-fused quinazoline |

| Hydrazinolysis | Hydrazine hydrate | Ethanol, reflux, 18 h | Hydrazide intermediates |

| Functionalization | Alkyl halides, K₂CO₃ | DMF, RT, 12 h | Methylthio-substituted phenyl |

Comparison with Analogues

| Compound | Structural Features | Key Reaction Pathway |

|---|---|---|

| 2-(4-Methylthio)phenylquinazoline | Quinazoline + methylthio group | Direct alkylation |

| 3-(4-Methoxyphenyl)-1,2,4-oxadiazole | Oxadiazole + methoxy group | Cyclization with isocyanate |

| 4-(Dimethylamino)quinazoline | Quinazoline + dimethylamino | Alkylation with amine reagents |

Wissenschaftliche Forschungsanwendungen

3-(3,4-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of 3-(3,4-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(3,4-dimethylphenyl)-1-((3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: Similar structure but lacks the methylthio group.

3-(3,4-dimethylphenyl)-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: Contains a chlorine substituent instead of a methylthio group.

Uniqueness

The presence of the methylthio group in 3-(3,4-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and can influence its reactivity and applications.

Biologische Aktivität

The compound 3-(3,4-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline known for its diverse biological activities. This article presents a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Synthesis

The structure of the compound features a quinazoline core substituted with a 3,4-dimethylphenyl group and an oxadiazole moiety. The synthesis typically involves multi-step reactions starting from substituted isatoic anhydrides and includes processes such as amidation and cyclization .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound under review has been evaluated for its activity against various bacterial strains:

- Antibacterial Effects : The compound was tested against Gram-positive and Gram-negative bacteria. Notably, it exhibited moderate antibacterial activity with inhibition zone values ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were reported at approximately 70-80 mg/mL for these strains.

Table 1: Antimicrobial Activity of the Compound

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 10 - 12 | 75 |

| Escherichia coli | 10 - 12 | 80 |

| Candida albicans | 11 | 77 |

Anticancer Activity

The anticancer properties of quinazoline derivatives have also been explored. The compound demonstrated limited toxicity towards human cancer cell lines in vitro:

- Cell Viability Studies : In assays involving K562 (leukemia) and HeLa (cervical carcinoma) cells, the compound showed IC50 values ranging from 100 to 400 µM, indicating moderate cytotoxic effects . Importantly, it was less toxic to normal endothelial cells (HUVEC), suggesting a potential therapeutic window.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 100 - 400 |

| HeLa | >400 |

| HUVEC | >400 |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It is believed to inhibit bacterial enzymes crucial for cell wall synthesis, contributing to its antibacterial effects. Additionally, its anticancer activity may involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A study conducted on various quinazoline derivatives found that modifications at the quinazoline core significantly enhanced antibacterial activity. The incorporation of oxadiazole rings was particularly effective in increasing potency against resistant strains .

- Cytotoxicity Evaluation : Research evaluating the cytotoxic effects of related compounds indicated that structural variations influenced their efficacy against cancer cell lines. Compounds with alkylamine chains showed limited anti-cancer activity but were less toxic to normal cells .

Eigenschaften

IUPAC Name |

3-(3,4-dimethylphenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3S/c1-16-8-11-19(14-17(16)2)30-25(31)21-6-4-5-7-22(21)29(26(30)32)15-23-27-24(28-33-23)18-9-12-20(34-3)13-10-18/h4-14H,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMACVLGBPFNUFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)SC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.